molecular formula C11H18N2O2 B13816089 Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate

Ethyl 1-ethyl-3-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B13816089
M. Wt: 210.27 g/mol
InChI Key: VDYWGYQYPYJKCV-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) is a chemical compound with the molecular formula C11H18N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) typically involves the reaction of 1-ethyl-3-propyl-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-4-carboxylicacid,1-ethyl-3-propyl-,ethylester(9CI) is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group may enhance its lipophilicity and affect its interaction with biological targets .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 1-ethyl-3-propylpyrazole-4-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-4-7-10-9(11(14)15-6-3)8-13(5-2)12-10/h8H,4-7H2,1-3H3

InChI Key

VDYWGYQYPYJKCV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C=C1C(=O)OCC)CC

Origin of Product

United States

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